Product packaging for Cyanidin 3-(6''-acetylglucoside)(Cat. No.:)

Cyanidin 3-(6''-acetylglucoside)

Cat. No.: B1255141
M. Wt: 491.4 g/mol
InChI Key: HBXXDBKJLPLXPR-ZFVIQDPVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-(6''-acetylglucoside) is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants . This compound is a member of the anthocyanidin-3-O-glycosides, characterized by a cyanidin aglycone core that is O-glycosidically linked to a carbohydrate moiety at the C3-position, which is further acetylated . Its chemical formula is C₂₃H₂₃O₁₂⁺, with an average molecular weight of 491.42 g/mol . As a specialized phytochemical, Cyanidin 3-(6''-acetylglucoside) serves as a potential biomarker for the consumption of various food items, including highbush blueberry, chives, summer grape, and grape wine . It is practically insoluble in water and is characterized as a very weakly acidic compound . Researchers value this acetylated derivative for its potential enhanced stability compared to non-acylated anthocyanins, a key factor in phytochemical studies. In research settings, this compound is primarily used as a high-quality analytical standard for the quantitative and qualitative analysis of anthocyanin profiles in plant materials and food products. Studies on related cyanidin glycosides, such as Cyanidin-3-glucoside (C3G), have demonstrated potent antioxidant and anti-inflammatory properties, which are often mediated through their bioactive phenolic metabolites like protocatechuic acid and phloroglucinaldehyde . These metabolites can modulate key cellular signaling pathways, including NF-κB and MAPK, and influence the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Furthermore, research into C3G has shown potential mechanisms in suppressing hepatic gluconeogenesis through the activation of AMPK and inducing cellular senescence in cancer cells . The study of Cyanidin 3-(6''-acetylglucoside) thus provides valuable insights for research areas spanning from food science and metabolomics to investigations into metabolic health and oxidative stress. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23O12+ B1255141 Cyanidin 3-(6''-acetylglucoside)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23O12+

Molecular Weight

491.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-18-19(29)20(30)21(31)23(35-18)34-17-7-12-14(27)5-11(25)6-16(12)33-22(17)10-2-3-13(26)15(28)4-10/h2-7,18-21,23,29-31H,8H2,1H3,(H3-,25,26,27,28)/p+1/t18-,19-,20+,21-,23-/m1/s1

InChI Key

HBXXDBKJLPLXPR-ZFVIQDPVSA-O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Genetic/environmental Regulation of Cyanidin 3 6 Acetylglucoside

Overview of Anthocyanin Biosynthetic Pathway in Plants

The creation of Cyanidin (B77932) 3-(6''-acetylglucoside) begins with the well-established anthocyanin biosynthetic pathway, a specialized branch of the broader phenylpropanoid pathway. mdpi.com This intricate process can be broadly divided into several key stages, each catalyzed by specific enzymes. encyclopedia.pubmdpi.com The enzymes involved in this pathway are thought to be organized into a multi-enzyme complex called the flavonoid metabolon, located in the endoplasmic reticulum. mdpi.com

The journey starts with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA through a series of reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comencyclopedia.pubmdpi.com Subsequently, chalcone (B49325) synthase (CHS) facilitates the reaction of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.gov This is then isomerized by chalcone isomerase (CHI) to form naringenin. nih.gov

From naringenin, the pathway continues with flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. encyclopedia.pubmdpi.com Dihydrokaempferol can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin. encyclopedia.pub Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin. encyclopedia.pub Finally, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the formation of the colored anthocyanidin, cyanidin. encyclopedia.pub To become a stable anthocyanin, cyanidin is then glycosylated, often by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), to form cyanidin 3-glucoside. researchgate.net

Proposed Enzymatic Steps in the Acylation of Cyanidin Glucosides (e.g., acetyltransferases)

The final step in the formation of Cyanidin 3-(6''-acetylglucoside) is the acylation of cyanidin 3-glucoside. This process involves the addition of an acetyl group to the glucose moiety of the cyanidin 3-glucoside molecule. While the complete enzymatic machinery in all plant species is not fully elucidated, it is proposed that this reaction is catalyzed by specific enzymes known as acetyltransferases. researchgate.netnih.gov These enzymes facilitate the transfer of an acetyl group, typically from a donor molecule like acetyl-CoA, to the 6''-hydroxyl group of the glucoside. nih.gov

Enzymatic acylation offers high specificity, preferentially targeting the sugar part of the anthocyanin molecule rather than the aglycone (cyanidin) core. mdpi.comsemanticscholar.org This regioselectivity is crucial for the final structure and stability of the resulting compound. nih.govsemanticscholar.org Studies have demonstrated the successful in vitro enzymatic acylation of cyanidin 3-glucoside using various acyl donors, further supporting the role of enzymes in this modification process. mdpi.comnih.gov For instance, the enzyme Novozymes 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the acylation of cyanidin 3-glucoside. nih.govresearchgate.net

Transcriptional Regulation of Biosynthetic Genes

The production of Cyanidin 3-(6''-acetylglucoside) is meticulously controlled at the genetic level through the regulation of the genes that encode the biosynthetic enzymes. nih.gov This regulation is primarily managed by a complex of transcription factors known as the MYB-bHLH-WD40 (MBW) complex. nih.gov This complex binds to the promoter regions of the structural genes in the anthocyanin pathway, thereby activating or repressing their transcription. nih.gov

The MYB transcription factors are key determinants of the MBW complex's function, with different MYB proteins capable of either activating or inhibiting gene expression. nih.gov For example, in grapes, specific MYB transcription factors are known to regulate the expression of different anthocyanin pathway genes. encyclopedia.pub The expression of these regulatory genes is itself influenced by various developmental and environmental signals, ensuring that anthocyanin production is finely tuned to the plant's needs. mdpi.com Research on various plant species, including Zinnia elegans and Prunus serrulata, has identified specific MYB transcription factors that are likely involved in the regulation of cyanidin biosynthesis. researchgate.netmdpi.com

Influence of Environmental Factors on Accumulation

The amount of Cyanidin 3-(6''-acetylglucoside) that a plant produces is not solely determined by its genetic makeup; environmental conditions play a significant role in modulating its accumulation. researchgate.net Plants have evolved to adjust their anthocyanin production in response to various environmental cues, which often act as stressors. encyclopedia.pub

Response to Abiotic Stress (e.g., drought stress, salinity stress)

Abiotic stresses such as drought and high salinity can significantly impact the accumulation of Cyanidin 3-(6''-acetylglucoside). encyclopedia.pubmdpi.com In some cases, the synthesis of this compound is induced or enhanced as a protective mechanism against the stress.

For instance, studies on lettuce (Lactuca sativa) have shown that drought stress can lead to the production of Cyanidin 3-(6''-acetylglucoside) in varieties where it is not typically detected under normal conditions. nih.govfrontiersin.orgfrontiersin.org In the commercial lettuce variety 'Romired', this specific anthocyanin was identified exclusively under drought stress conditions. nih.govfrontiersin.orgunizar.esunizar.es This suggests that the genes responsible for its synthesis, including the proposed acetyltransferases, are activated in response to water deficit. nih.govfrontiersin.org Similarly, research on rice has indicated that salinity stress can increase the content of cyanidin-3-glucoside, the precursor to its acetylated form, suggesting a protective role against salt-induced oxidative stress. scienceasia.org

Table 1: Effect of Drought Stress on the Presence of Cyanidin 3-(6''-acetylglucoside) in Lettuce Varieties

Lettuce VarietyConditionPresence of Cyanidin 3-(6''-acetylglucoside)
'Lollo Rosso'2020/2021 SeasonDetected
'Romired'2020/2021 Season (Control)Not Detected
'Romired'2020/2021 Season (Drought)Detected
L. dregeana2020/2021 Season (Stems)Detected

Data sourced from studies on lettuce under different water availability conditions. frontiersin.orgnih.gov

Impact of Light and Temperature Regimes

Light and temperature are two of the most influential environmental factors affecting anthocyanin biosynthesis, including the accumulation of Cyanidin 3-(6''-acetylglucoside). frontiersin.org Generally, higher light intensity and lower temperatures tend to promote anthocyanin production in many plant species. nih.govfrontiersin.org

Light, particularly in the blue and UV wavelengths, is a potent inducer of the anthocyanin biosynthetic pathway. mdpi.comfrontiersin.org It acts as a signal that upregulates the expression of both the structural and regulatory genes involved in anthocyanin synthesis. frontiersin.org Studies have shown that light can significantly induce the synthesis of cyanidin derivatives in maize. frontiersin.org

Temperature also plays a crucial role. Low temperatures have been shown to enhance anthocyanin content in lettuce. nih.govfrontiersin.org Conversely, high temperatures can inhibit anthocyanin accumulation. The degradation of anthocyanins, including presumably Cyanidin 3-(6''-acetylglucoside), has been observed to increase with rising temperatures, both in the presence and absence of light. researchgate.net

Isolation, Purification, and Advanced Analytical Characterization of Cyanidin 3 6 Acetylglucoside

Extraction Methodologies from Plant Matrices

The initial step in isolating Cyanidin (B77932) 3-(6''-acetylglucoside) is its extraction from the plant matrix. The selection of an appropriate extraction method is critical as it influences the yield, stability, and purity of the final extract.

The choice of solvent is governed by the "like dissolves like" principle; as polar molecules, anthocyanins are most effectively extracted using polar solvents. tandfonline.com Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. nih.govencyclopedia.pubrsc.org Methanol is often considered highly efficient, with some studies showing it yields significantly higher anthocyanin content compared to ethanol or water alone. rsc.org However, due to its toxicity, ethanol is frequently preferred for extracts intended for food industry applications. rsc.org

To enhance stability, solvents are typically acidified. The addition of weak acids, such as acetic acid, formic acid, or citric acid, helps to maintain the anthocyanin in its stable flavylium (B80283) cation form, which predominates at a low pH (around 3). nih.govencyclopedia.pub Strong acids are generally avoided as they can cause the degradation of the anthocyanin structure. encyclopedia.pub The addition of water to organic solvents can also improve extraction yield by increasing the polarity of the solvent mixture. nih.govrsc.org

In a specific example, the extraction of a compound identified as cyanidin 3-(6-acetylglucoside)-5-(3”-coumaryl-6”-malonylglucoside) from cinnamon bud leaves was achieved by macerating the plant material in an ethanol solvent acidified with acetic acid to a pH of 1. jocpr.comjocpr.com Similarly, acidified methanol, such as a mixture of methanol and 1.0 N HCl (85:15, v/v), has been effectively used to extract cyanidin glycosides from sources like black rice. advion.com The optimization of solvent composition, temperature, and solid-to-liquid ratio is crucial and must be determined experimentally for each plant matrix to maximize extraction efficiency. rsc.org

Table 1: Examples of Solvent Systems for Anthocyanin Extraction

Solvent System Plant Source/Target Rationale/Key Findings Reference(s)
Ethanol-acetic acid (pH 1) Cinnamon bud leaves Effective for extracting acylated cyanidin glycosides. jocpr.comjocpr.com
Methanol acidified with 1.0 N HCl (85:15, v/v) Black rice Used for extracting Cyanidin-3-glucoside and other anthocyanins. advion.com
50% Methanol Grape pomace Deemed the ideal solvent in a specific study, highlighting matrix-dependent optimization. rsc.org
Ethanol (69.87%) with HCl (0.53%) Blackberry Optimized conditions to achieve the highest extraction yield of anthocyanins. nih.gov
Water with 1% HCl Purple basil, purple cabbage, etc. A greener approach, using acidified water as the sole solvent. preprints.org

To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent consumption, advanced techniques have been developed. These methods improve the efficiency of mass transfer from the plant cells. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. UAE has been shown to be highly effective, with one study reporting it as more effective than conventional methods for extracting cyanidin-3-glucoside. tandfonline.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of pressure inside the cells, leading to cell wall rupture and the release of intracellular contents, including anthocyanins, into the solvent. nih.gov For red cabbage anthocyanins, MAE resulted in a maximum extraction yield in just 10 minutes, using less solvent than conventional methods. mdpi.com

Purification Strategies for Enhanced Purity

Crude plant extracts contain numerous other compounds besides the target anthocyanin, such as sugars, organic acids, and other phenolics. researchgate.netusamvcluj.ro Therefore, a purification step is essential to isolate Cyanidin 3-(6''-acetylglucoside) and enhance its purity.

Solid-phase extraction (SPE) is a widely used and effective chromatographic technique for purifying and concentrating anthocyanins from crude extracts. nih.gov The principle of SPE is similar to liquid chromatography, involving a solid stationary phase and a liquid mobile phase. researchgate.net The technique efficiently removes interferences like sugars, acids, and lipids. researchgate.netnih.gov

The process typically involves four steps:

Conditioning: The SPE cartridge, often packed with a C18 sorbent, is prepared with a solvent like methanol, followed by water or an acidified aqueous solution.

Loading: The crude plant extract is passed through the cartridge. Anthocyanins are retained on the solid phase sorbent through hydrophobic interactions, while more polar impurities like sugars pass through.

Washing: The cartridge is washed with a solvent, such as ethyl acetate (B1210297) or acidified water, to remove any remaining weakly bound impurities. preprints.orgpreprints.org

Elution: The purified anthocyanins are recovered from the cartridge using a stronger solvent, typically acidified methanol or ethanol. preprints.orgpreprints.org

For achieving very high purity, cation-exchange SPE can be used, sometimes in combination with reversed-phase SPE. preprints.org This method leverages the positive charge of the anthocyanin's flavylium cation to selectively bind it to the cation-exchange resin, allowing for the efficient removal of non-charged phenolic compounds. preprints.orgpreprints.org This approach has been reported to achieve purities of up to 99% for some anthocyanins. preprints.orgpreprints.org

Table 2: General Protocol for Solid-Phase Extraction (SPE) of Anthocyanins

Step Procedure Purpose
1. Conditioning The sorbent is treated with methanol, followed by acidified water. To activate the stationary phase for analyte retention.
2. Loading The crude extract is passed through the sorbent. Anthocyanins are adsorbed onto the stationary phase.
3. Washing The sorbent is washed with acidified water and/or ethyl acetate. To remove sugars, organic acids, and less polar phenolics.
4. Elution Anthocyanins are eluted with acidified methanol. To recover the purified and concentrated anthocyanins.

Spectroscopic Characterization Techniques

Following purification, analytical techniques are employed to confirm the identity and determine the concentration of the isolated compound.

UV-Visible spectrophotometry is a fundamental technique for the detection and quantification of anthocyanins. analis.com.my The characteristic structure of anthocyanins results in two distinct absorption maxima in the UV-Visible spectrum. jocpr.comanalis.com.my

An absorption peak in the UV region , typically between 250-280 nm, corresponds to the benzoyl ring system (A-ring). jocpr.com

A strong absorption peak in the visible region , generally between 490-550 nm, is responsible for their color and corresponds to the cinnamoyl system (B-ring). jocpr.comanalis.com.my

The presence of acylation with phenolic acids can be indicated by an additional absorption peak in the 310-340 nm range. jocpr.com For Cyanidin 3-(6''-acetylglucoside), a maximum absorption wavelength (λmax) in the visible region has been reported at 516 nm. semanticscholar.org In studies of extracts containing related acylated cyanidin compounds, prominent peaks have been observed around 530 nm. jocpr.com

Quantification of Cyanidin 3-(6''-acetylglucoside) can be performed by creating a calibration curve using a purified standard of a known anthocyanin, such as cyanidin-3-O-glucoside. nih.govfrontiersin.org The absorbance of the sample is measured at the λmax in the visible range (e.g., ~520 nm), and the concentration is determined by comparison to the standard curve. nih.gov

Table 3: Reported UV-Visible Absorption Maxima for Cyanidin Derivatives

Compound/Extract Absorption Maxima (λmax) Region Reference(s)
Cyanidin 3-(6-acetylglucoside) 516 nm Visible semanticscholar.org
Cyanidin-3-O-glucoside chloride 524 nm Visible analis.com.my
Extract with Cyanidin 3-(6-acetylglucoside) derivative 266 nm UV (Benzoyl) jocpr.com
530 nm Visible (Cinnamoyl) jocpr.com
340 nm UV (Acyl group) jocpr.com

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable analytical technique for the structural elucidation of cyanidin 3-(6''-acetylglucoside), providing information about the functional groups present in the molecule. The IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the chemical bonds within the compound. Although detailed IR spectral data for cyanidin 3-(6''-acetylglucoside) is not extensively reported in isolation, the characteristic absorptions can be inferred from the analysis of anthocyanins and related flavonoid structures.

Key functional groups that can be identified include the hydroxyl (-OH) groups of the cyanidin core and the glucose moiety, the carbonyl (C=O) group of the acetyl ester, aromatic C=C bonds of the benzopyran rings, and C-O bonds associated with the glycosidic linkage and ether functions. Structural characterization of related compounds often involves IR spectroscopy to confirm the presence of these key functional groups. researchgate.netresearchgate.net For instance, the broad absorption band typically observed in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple phenolic and alcoholic hydroxyl groups. The presence of the acetyl group is confirmed by a sharp C=O stretching band around 1725-1740 cm⁻¹. Aromatic ring C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

High-Resolution Chromatographic and Mass Spectrometric Analysis

High-resolution chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of cyanidin 3-(6''-acetylglucoside) in complex matrices such as plant extracts and food products.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a cornerstone method for the analysis of anthocyanins, including cyanidin 3-(6''-acetylglucoside). This technique allows for the separation of individual anthocyanins based on their polarity and provides UV-Visible spectra for preliminary identification.

Typically, reversed-phase columns, such as C18, are employed for the separation. semanticscholar.orgunp.edu.ar The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile (B52724). semanticscholar.orgresearchgate.net The acidic conditions are crucial to maintain the anthocyanins in their stable flavylium cation form.

The DAD detector continuously records the UV-Visible spectrum of the eluting compounds. Anthocyanins exhibit characteristic absorption maxima in the visible region between 490 and 550 nm, which is used for detection and quantification, and another absorption peak in the UV region around 280 nm. jocpr.com For cyanidin derivatives, the maximum absorption in the visible range is typically around 516-525 nm. semanticscholar.orgjocpr.com The retention time and the UV-Vis spectrum of a peak can be compared with those of an authentic standard for identification.

Table 1: Exemplary HPLC-DAD Parameters for Cyanidin 3-(6''-acetylglucoside) Analysis

ParameterConditionReference
Column Reversed-phase C18 semanticscholar.orgunp.edu.ar
Mobile Phase A Water/Formic Acid (95:5 v/v) semanticscholar.org
Mobile Phase B Methanol/Formic Acid (95:5 v/v) semanticscholar.org
Gradient Elution A time-programmed gradient from a lower to a higher percentage of solvent B semanticscholar.orgjocpr.com
Detection Wavelength 516-525 nm semanticscholar.orgjocpr.com
Flow Rate 0.8 - 1.0 mL/min semanticscholar.orgjocpr.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragmentation Pattern Analysis

Coupling HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) provides definitive structural information for cyanidin 3-(6''-acetylglucoside). ESI is a soft ionization technique that allows for the analysis of intact molecular ions, while MS/MS provides fragmentation patterns that are crucial for detailed structural elucidation.

In positive ion mode ESI-MS, cyanidin 3-(6''-acetylglucoside) is detected as a molecular ion [M]⁺. The fragmentation of anthocyanins in MS/MS experiments primarily occurs at the glycosidic bonds and the ester linkages. researchgate.net For cyanidin 3-(6''-acetylglucoside), the precursor ion will be the molecular ion. Collision-induced dissociation (CID) in the mass spectrometer will lead to the loss of the acetylglucoside moiety, resulting in a characteristic product ion corresponding to the cyanidin aglycone. researchgate.net

The fragmentation behavior is a key diagnostic tool. The loss of the sugar moiety and the acyl group can be observed, allowing for the confirmation of the aglycone identity, the type of sugar, and the nature of the acyl group. The presence of a fragment ion corresponding to the cyanidin aglycone is a strong indicator of a cyanidin derivative. jocpr.comresearchgate.net

Table 2: ESI-MS/MS Fragmentation Data for Cyanidin 3-(6''-acetylglucoside)

Precursor Ion (m/z)Product Ions (m/z)InterpretationReference
491287Loss of the 6''-acetylglucoside moiety (-204 Da) semanticscholar.org
885*680, 491, 286Fragmentation of a larger molecule containing a cyanidin 3-(6-acetylglucoside) unit jocpr.com
521317Fragmentation of Petunidin-3-(6-acetylglucoside) showing a similar loss of the acetylated sugar semanticscholar.org

*Note: The m/z 885 corresponds to a more complex molecule, cyanidin 3-(6-acetylglucoside)-5-(3”-coumaryl-6”-malonylglucoside), where the fragmentation still reveals the characteristic loss of the acetylglucoside group. jocpr.com

Rapid Resolution Liquid Chromatography (RRLC) Development and Optimization

Rapid Resolution Liquid Chromatography (RRLC) is an advancement of conventional HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution. The development and optimization of an RRLC method for cyanidin 3-(6''-acetylglucoside) would follow similar principles to HPLC method development but with adjustments to accommodate the higher backpressures generated by the smaller particle size columns.

The optimization of an RRLC method involves systematically varying parameters such as the mobile phase composition, the type and concentration of the acid modifier, the flow rate, and the column temperature to achieve the best separation in the shortest possible time. analis.com.my For a related compound, cyanidin-3-O-glucoside, an optimized RRLC method was developed using a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (81:19 v/v) at a flow rate of 0.5 mL/min and a column temperature of 30°C, with detection at 525 nm. analis.com.myanalis.com.my Such a method demonstrates the potential for rapid analysis, which is highly beneficial for high-throughput screening of samples.

Biological Activities and Molecular Mechanisms Preclinical Studies

Antioxidant and Free Radical Scavenging Properties

Cyanidin (B77932) 3-(6''-acetylglucoside) and its related compounds exhibit potent antioxidant activities through various mechanisms, including the direct scavenging of free radicals, modulation of the body's own antioxidant defense systems, and the reduction of oxidative stress markers.

Direct Radical Scavenging Capacity

Cyanidin 3-(6''-acetylglucoside) and similar anthocyanins have demonstrated a notable ability to directly neutralize harmful free radicals. This is a key aspect of their antioxidant properties. For instance, Cyanidin-3-O-glucoside (C3G), a closely related compound, is recognized for its strong radical scavenging capacity, particularly against superoxide (B77818) radicals. nih.govkoreascience.kr This direct interaction with reactive oxygen species (ROS) like superoxide anion radicals helps to prevent cellular damage. koreascience.krmdpi.com The chemical structure of cyanidin and its glycosides, featuring multiple hydroxyl groups, is crucial for their ability to donate electrons and neutralize free radicals. researchgate.net Studies have shown that cyanidin and its derivatives can effectively scavenge various free radicals, offering protection against oxidative damage. mdpi.com

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, these compounds can enhance the body's innate antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.combohrium.com The activation of Nrf2 is a critical mechanism for cellular protection against oxidative stress. nih.gov When activated, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes. nih.gov

Key enzymes upregulated by the Nrf2 pathway include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). mdpi.comnih.gov For example, Cyanidin-3-O-glucoside has been shown to induce the expression of HO-1, which plays a significant role in the cellular antioxidant response. nih.gov The activation of the Nrf2/HO-1 pathway by cyanidin glycosides helps to bolster the cell's ability to combat oxidative stress. nih.govresearchgate.net This modulation of endogenous antioxidant systems represents a more prolonged and potent protective effect compared to direct radical scavenging alone.

Attenuation of Oxidative Stress Markers

Furthermore, these compounds effectively reduce lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov Studies have demonstrated that cyanidin glycosides can inhibit the formation of malondialdehyde (MDA), a key marker of lipid peroxidation. bohrium.com This protective effect helps to maintain the integrity and function of cellular membranes under conditions of oxidative stress. nih.govsemanticscholar.org

Anti-inflammatory Effects and Immunomodulation (Insights from related cyanidin glycosides)

Drawing insights from closely related cyanidin glycosides, it is evident that these compounds possess significant anti-inflammatory and immunomodulatory properties. These effects are mediated through the inhibition of pro-inflammatory molecules and the downregulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

Preclinical studies have consistently shown that cyanidin glycosides can effectively suppress the production of several key pro-inflammatory cytokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.govresearchgate.netfrontiersin.org For example, Cyanidin-3-O-glucoside (C3G) has been observed to significantly inhibit the production of TNF-α, IL-1β, and IL-6 in various cell models. mdpi.comnih.govnih.gov This reduction in pro-inflammatory cytokines is a crucial aspect of the anti-inflammatory activity of these compounds. nih.govnih.gov The inhibition of these signaling molecules helps to dampen the inflammatory response at a cellular level. nih.govnih.gov

Downregulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of cyanidin glycosides are underpinned by their ability to modulate critical intracellular signaling pathways that regulate inflammation. Two of the most important pathways are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Cyanidin glycosides have been shown to inhibit the activation of the NF-κB pathway. mdpi.comfrontiersin.orgnih.gov This is often achieved by preventing the degradation of its inhibitor, IκBα, and subsequently blocking the translocation of the p65 subunit of NF-κB to the nucleus. nih.govnih.gov By inhibiting NF-κB activation, these compounds can downregulate the expression of numerous pro-inflammatory genes. nih.govsemanticscholar.org

Similarly, cyanidin glycosides can downregulate the MAPK signaling cascade, which includes key proteins like ERK, JNK, and p38. nih.govnih.gov Phosphorylation of these proteins is a critical step in the inflammatory response, and by inhibiting this, cyanidin glycosides can further reduce inflammation. nih.govnih.gov The simultaneous modulation of both the NF-κB and MAPK pathways highlights the comprehensive anti-inflammatory potential of these compounds. nih.gov

Interactive Data Tables

Table 1: Effects of Cyanidin Glycosides on Oxidative Stress Markers

Compound/ExtractModel SystemOxidative Stress MarkerObserved Effect
Cyanidin 3-(6''-acetylglucoside)Not specifiedNot specifiedAntioxidant and anti-inflammatory effects suggested. hep.com.cnnih.gov
Cyanidin-3-O-glucoside (C3G)HepG2 cellsReactive Oxygen Species (ROS)Inhibition of ROS overproduction. bohrium.com
Cyanidin-3-O-glucoside (C3G)HepG2 cellsMalondialdehyde (MDA)Inhibition of MDA content. bohrium.com
Cyanidin-3-O-glucoside (C3G)Human Retinal Endothelial Cells (HREC)Reactive Oxygen Species (ROS)Restoration of normal ROS levels after high glucose-induced enhancement. imrpress.com
Cyanidin-3-O-glucoside (C3G)Pancreatic islet cell line (NIT-1)Reactive Oxygen Species (ROS), O₂⁻Decreased levels after exposure to high glucose and palmitic acid. rsc.org
Cyanidin-3-O-glucoside (C3G)Mouse hippocampal HT22 cellsReactive Oxygen Species (ROS)Inhibition of glutamate-induced ROS generation. nih.gov

Table 2: Effects of Cyanidin Glycosides on Pro-inflammatory Cytokines

Compound/ExtractModel SystemCytokineObserved Effect
Cyanidin-3-O-glucoside (C3G)Human umbilical vein endothelial cells (HUVECs)TNF-α, IL-6, IL-1βSignificant inhibition of production. nih.gov
Cyanidin-3-O-glucoside (C3G)Human fibroblast-like synoviocytes (FLS)TNF-α, IL-1β, IL-6Inhibition of LPS-induced expression. nih.gov
Cyanidin-3-O-glucoside (C3G)THP-1 macrophagesTNF-α, IL-1β, IL-6, IL-8Reduction in levels. researchgate.net
Cyanidin-3-O-glucoside (C3G)Human intestinal HT-29 cellsIL-8Inhibition of cytokine-induced production. nih.govplos.org
Cyanidin-3-O-glucoside (C3G)Age-accelerated miceIL-6, TNF-αReduction of circulating levels. nad.com

Modulation of Inflammatory Mediators (e.g., nitric oxide, prostaglandins, iNOS, COX-2)

Insights from the closely related compound, cyanidin-3-O-glucoside (C3G), demonstrate a significant capacity to modulate key inflammatory mediators. In preclinical models using macrophage cell lines (such as THP-1 and RAW 264.7), C3G has been shown to effectively inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govcaldic.com This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govcaldic.comresearchgate.net

Studies indicate that pretreatment of macrophage cells with C3G leads to a dose-dependent reduction in both the mRNA and protein levels of iNOS and COX-2 following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov The mechanism for this anti-inflammatory action is linked to the activation of Liver X Receptor alpha (LXRα), a nuclear receptor that can interfere with the inflammatory signaling pathways, such as suppressing the activation of nuclear factor-kappaB (NF-κB). nih.govcaldic.com By inhibiting these pro-inflammatory enzymes and their products, cyanidin glycosides help to control the inflammatory response at a molecular level. researchgate.net

Influence on Chemokine Expression and Receptor Activity (e.g., in murine models)

Research involving anthocyanin-rich extracts that contain Cyanidin 3-(6''-acetylglucoside) has begun to shed light on its influence on chemokine signaling, which is crucial for immune cell trafficking during inflammation. nih.gov Network pharmacology and molecular docking studies have identified C-X-C chemokine receptor type 4 (CXCR4) as a potential key target. nih.govresearchgate.net These computational analyses suggest that anthocyanins, including the acetylated form of cyanidin 3-glucoside, may interact with the IGF1R-CXCL12/CXCR4 signaling pathway. nih.gov CXCL12 is the specific chemokine ligand for the CXCR4 receptor, and this axis plays a significant role in cell migration and inflammatory processes. While direct in vivo experimental data on Cyanidin 3-(6''-acetylglucoside) is still emerging, these findings provide a basis for its potential role in modulating chemokine receptor activity. nih.gov

Antiproliferative and Pro-apoptotic Activities (Insights from related cyanidin glycosides in in vitro cancer cell lines)

Related cyanidin glycosides, particularly cyanidin-3-glucoside (C3G), exhibit notable antiproliferative and pro-apoptotic effects across various cancer cell lines in laboratory settings.

Cell Cycle Arrest Mechanisms

A primary mechanism for the antiproliferative effect of cyanidin glycosides is the induction of cell cycle arrest, which halts the division of cancer cells. nih.gov Studies on human cancer cell lines, including breast (HS578T), gastric (MKN-45), and liver (HepG2), show that treatment with C3G can cause cells to accumulate in the G2/M phase of the cell cycle. nih.govnih.govnih.gov This arrest is orchestrated by the downregulation of key cell cycle regulatory proteins. biopurify.cnresearchgate.net Specifically, C3G has been found to decrease the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and their associated cyclins (Cyclin B1, Cyclin D1). nih.govresearchgate.net By inhibiting these proteins, C3G effectively puts the brakes on the cellular machinery required for mitosis, thereby inhibiting tumor cell proliferation. biopurify.cn

Table 1: Effects of Cyanidin Glycosides on Cell Cycle Regulatory Proteins in Cancer Cell Lines

Cell Line Compound Phase of Arrest Downregulated Proteins
HS578T (Breast Cancer) Cyanidin 3-glucoside G2/M CDK-1, CDK-2, Cyclin B1, Cyclin D1
MKN-45 (Gastric Cancer) Cyanidin 3-glucoside G2/M p-AKT, Cyclin B1, CDK 1/2

| HepG2 (Liver Cancer) | Cyanidin 3-glucoside | Not specified | CDK1/cyclin B |

This table is based on data from multiple in vitro studies. nih.govnih.govresearchgate.netresearchgate.net

Induction of Apoptosis via Caspase Activation and Chromatin Condensation

Beyond halting proliferation, cyanidin glycosides can induce programmed cell death, or apoptosis, in cancer cells. researchgate.net This process is characterized by distinct morphological and biochemical changes. Treatment with C3G has been shown to trigger the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Activated caspase-3 is responsible for cleaving various cellular proteins, leading to the characteristic features of apoptosis. researchgate.net One of the hallmark signs observed in C3G-treated cancer cells is chromatin condensation, where the genetic material within the nucleus shrinks and compacts, a key step towards cellular dismantling. nih.govbiopurify.cnresearchgate.net These findings from cell lines like HS578T and MCF-7 (breast cancer) confirm that cyanidin glycosides can actively promote the death of malignant cells. biopurify.cnarchivesofmedicalscience.com

Gastroprotective Mechanisms (Insights from related cyanidin glycosides in preclinical models)

Enhancement of Gastric Mucus Production

Table 2: Compound Names Mentioned in the Article

Compound Name
Cyanidin 3-(6''-acetylglucoside)
Cyanidin-3-O-glucoside (C3G)
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
Cyclin-dependent kinase 1 (CDK-1)
Cyclin-dependent kinase 2 (CDK-2)
Cyclin B1
Cyclin D1
Glutathione (B108866) (GSH)
Malvidin

Reduction of Gastric Mucosal Inflammation and Oxidative Damage

Preclinical evidence strongly suggests that cyanidin and its glycosides, including cyanidin-3-glucoside (C3G), play a significant role in protecting the gastric mucosa from inflammation and oxidative damage. nih.gov These natural compounds have demonstrated the ability to mitigate the effects of agents known to cause gastric lesions, such as ethanol (B145695). nih.gov The protective mechanisms are multifaceted, involving the enhancement of the stomach's antioxidant defenses and the modulation of inflammatory pathways. nih.gov

In studies involving ethanol-induced gastric lesions in rats, oral pretreatment with C3G was found to significantly inhibit the formation of these lesions. nih.gov This protective effect is attributed to its capacity to counteract lipid peroxidation, a key process in cellular damage initiated by oxidative stress. nih.gov Furthermore, C3G treatment has been shown to bolster the gastric tissue's antioxidant enzyme systems, including superoxide dismutase, catalase, and glutathione peroxidase, which are crucial for neutralizing harmful reactive oxygen species (ROS). nih.gov By removing ethanol-induced lipid peroxides and free radicals, C3G demonstrates a potent gastroprotective effect. nih.gov

Table 1: Effects of Cyanidin-3-Glucoside on Gastric Mucosal Damage

Experimental ModelKey FindingsReference
Ethanol-induced gastric lesions in ratsSignificantly inhibited lesion formation and lipid peroxidation. nih.gov
Ethanol-induced gastric lesions in ratsIncreased levels of glutathione and antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase). nih.gov
In vitro (human neutrophils)Inhibited TNF-α production by 50% and IL-6 production by 30%. nih.gov
General preclinical studiesReduces inflammation in gastric mucosa and inhibits pro-inflammatory cytokines. nih.gov

Other Emerging Biological Roles (Preclinical Investigations)

Neuroprotective Potential

Preclinical studies have begun to uncover the neuroprotective properties of cyanidin-3-glucoside (C3G). Research using rat primary cortical neurons has shown that a C3G fraction extracted from mulberry can protect against cell death induced by oxygen-glucose deprivation (OGD), a model for ischemia. nih.govnih.gov This protective effect was observed through the prevention of cell membrane damage and the preservation of mitochondrial function. nih.govnih.gov Specifically, treatment with the mulberry C3G fraction maintained the mitochondrial membrane potential in neurons exposed to OGD. nih.gov These findings suggest that the neuroprotective effects of C3G are mediated by supporting mitochondrial health rather than by counteracting glutamate-induced excitotoxicity, against which it did not show a protective effect in the same study. nih.gov The potential of anthocyanins like C3G to prevent neurotoxicities from various factors and neuronal apoptosis highlights their significance in neuroprotective research. researchgate.net

Antimicrobial and Antiviral Properties

Cyanidin and its derivatives have demonstrated notable antimicrobial and antiviral activities in preclinical investigations. An acylated form of cyanidin-3-O-glucoside has shown significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. researchgate.net The mechanism appears to involve compromising the bacterial cell membrane's integrity. researchgate.net

In the realm of antiviral research, cyanidin has exhibited broad-spectrum antiviral properties. nih.gov Studies have indicated its potential to inhibit the adsorption of viruses to host cells, a critical step in the infection process. nih.gov This has been observed against several viruses, including herpes simplex virus-1 (HSV-1), respiratory syncytial virus (RSV), and coronaviruses. nih.gov

Antithrombotic Effects

Emerging evidence from preclinical studies suggests that cyanidin-3-O-glucoside (Cy3G) possesses antithrombotic properties. mdpi.com This indicates a potential role for this compound in preventing the formation of blood clots, which are implicated in various cardiovascular diseases. While the specific mechanisms are still under investigation, this bioactivity adds to the growing list of potential health benefits associated with cyanidin derivatives. mdpi.com

Role in Maintaining Intestinal Integrity

Cyanidin-3-glucoside (C3G) and its metabolites play a crucial role in maintaining the integrity of the intestinal barrier. nih.govresearchgate.net The breakdown of C3G in the gastrointestinal tract produces bioactive phenolic metabolites that contribute to this protective effect. nih.gov The mechanisms involved are multifaceted and include the modulation of inflammatory responses and the strengthening of the physical barrier of the gut.

C3G and its metabolites help to suppress intestinal inflammation by down-regulating inflammatory pathways such as the NF-κB pathway in epithelial cells. nih.govresearchgate.net They also reduce the production of chemotactic factors, which in turn alleviates inflammatory infiltration. researchgate.net Furthermore, by up-regulating antioxidant pathways and down-regulating inflammatory pathways, C3G helps to maintain the sufficient expression of tight junction proteins like ZO-1. researchgate.net These proteins are essential for the normal function of the intestinal barrier, preventing the leakage of harmful substances like lipopolysaccharides (LPS) from the gut into the bloodstream. researchgate.net

Epigenetic Modulatory Actions

Preclinical studies have indicated that cyanidin-3-O-glucoside (C3G) can exert epigenetic modulatory actions, influencing gene expression without altering the DNA sequence itself. mdpi.commdpi.com Dietary intake of polyphenols like C3G is suggested to impact health and disease progression through these epigenetic mechanisms, which include modifications to histones, the proteins around which DNA is wound. mdpi.com

Research in mice has shown that a diet rich in anthocyanins, predominantly C3G, can affect the distribution of H3K4me3, a specific type of histone modification associated with active gene transcription, in the liver. mdpi.com This suggests that C3G can influence the epigenetic landscape of cells, which in turn can modulate various cellular pathways. mdpi.com While the field is still emerging, the potential for flavonoids like cyanidin to alter epigenetic mechanisms, including DNA methylation and histone acetylation, is a promising area of research for disease prevention and treatment. nih.gov

Table 2: Investigated Biological Activities of Cyanidin 3-(6''-acetylglucoside) and Related Compounds

Biological ActivityKey Research FindingsRelevant Compound(s)Reference
Neuroprotection Protected rat primary cortical neurons from oxygen-glucose deprivation-induced cell death by preserving mitochondrial function.Cyanidin-3-glucoside (C3G) nih.govnih.gov
Antimicrobial Exhibited antibacterial activity against S. aureus and E. coli by disrupting membrane integrity.Acylated cyanidin-3-O-glucoside researchgate.net
Antiviral Showed broad-spectrum antiviral activity, likely by inhibiting viral adsorption to host cells.Cyanidin nih.gov
Antithrombotic Possesses antithrombotic properties in preclinical models.Cyanidin-3-O-glucoside (Cy3G) mdpi.com
Intestinal Integrity Suppresses intestinal inflammation and maintains tight junction protein expression.Cyanidin-3-glucoside (C3G) and its metabolites nih.govresearchgate.net
Epigenetic Modulation Influences histone modifications (H3K4me3) in mouse liver.Cyanidin-3-O-glucoside (C3G) mdpi.com

Ecological and Physiological Roles in Plants

Contribution to Plant Pigmentation and Coloration

Cyanidin (B77932) 3-(6''-acetylglucoside) is a key pigment contributing to the vibrant colors observed in the flowers, fruits, and leaves of numerous plants. nih.govmedcraveonline.com Anthocyanins, as a class of compounds, are responsible for most of the red, purple, and blue hues found in the plant kingdom. nih.govnih.gov The specific coloration imparted by Cyanidin 3-(6''-acetylglucoside) is a result of its molecular structure, which absorbs light in the green-yellow region of the spectrum, reflecting red and blue light. The final perceived color can be influenced by factors such as the pH of the plant's vacuoles, where these pigments are stored. nih.gov

This compound has been identified as a significant contributor to the coloration of various plant tissues. For instance, it is one of the primary anthocyanins responsible for the petal colors in ornamental flowers like Zinnia elegans. researchgate.net Research has also identified Cyanidin 3-(6''-acetylglucoside) in the young, pale red leaves of the cinnamon tree (Cinnamomum burmanni). jocpr.com

In fruits, this acetylated cyanidin glucoside is a major component of the anthocyanin profile. In the phalsa fruit (Grewia asiatica), it is the most abundant anthocyanin, comprising 44-63% of the total anthocyanin content and is central to the fruit's characteristic color. medcraveonline.commedcraveonline.com It is also found in the fruit peel of the Xinjiang wild cherry plum and in certain varieties of red lettuce, such as 'Lollo Rosso' and 'Romired', contributing to their reddish appearance. nih.govresearchgate.net

The presence of the acetyl group on the glucose moiety can enhance the stability of the pigment, which is a crucial factor for maintaining color intensity in the plant. mdpi.com This structural feature contributes to the diverse and stable color patterns that are vital for attracting pollinators and seed dispersers, thus playing an indirect but essential role in plant reproduction. mdpi.com

Table 1: Presence of Cyanidin 3-(6''-acetylglucoside) in Various Plant Species and Tissues

Plant Species Common Name Plant Part Reference(s)
Grewia asiatica Phalsa Fruit medcraveonline.commedcraveonline.comresearchgate.net
Zinnia elegans Zinnia Petals researchgate.net
Lactuca sativa Lettuce (red varieties) Leaves nih.govfrontiersin.org
Cinnamomum burmanni Cinnamon Leaves jocpr.com
Prunus spp. Xinjiang wild cherry plum Fruit Peel researchgate.net

Involvement in Plant Defense Mechanisms Against Abiotic Stresses

Beyond its role in pigmentation, Cyanidin 3-(6''-acetylglucoside) is actively involved in the plant's defense system, particularly in response to abiotic stresses such as drought, high-intensity light, and temperature fluctuations. researchgate.netmdpi.com The synthesis and accumulation of anthocyanins, including this specific compound, are recognized as a key adaptive strategy for plant survival in challenging environments. mdpi.com

A primary mechanism by which plants combat abiotic stress is by mitigating oxidative damage caused by an overproduction of reactive oxygen species (ROS). mdpi.com Anthocyanins are potent antioxidants, capable of scavenging these harmful molecules. nih.gov The cyanidin aglycone itself exhibits strong antioxidant properties. nih.gov

The accumulation of Cyanidin 3-(6''-acetylglucoside) under stress conditions is directly linked to an enhanced antioxidant capacity within the plant tissues. mdpi.com This protective role helps to preserve the integrity of cellular components, including membranes and the photosynthetic apparatus, from oxidative damage. mdpi.com Studies have shown that the presence of this and other anthocyanins is crucial for improving a plant's ability to tolerate and recover from stress-induced oxidative bursts. researchgate.netmdpi.com

The production of Cyanidin 3-(6''-acetylglucoside) is often a dynamic process, with its concentration increasing significantly when a plant is exposed to environmental pressures. This indicates its role as part of a sophisticated adaptive response. mdpi.com

Research on cultivated lettuce (Lactuca sativa) and its wild relatives has provided detailed insights into this adaptive function. Studies have demonstrated that under drought stress conditions, the concentration of Cyanidin 3-(6''-acetylglucoside) increases. nih.govfrontiersin.org In some instances, this compound was only detectable in lettuce plants subjected to water deficit, highlighting its specific role in the drought stress response. frontiersin.orgnih.gov For example, in the 'Romired' lettuce variety, Cyanidin 3-(6''-acetylglucoside) was exclusively identified under drought conditions in one year of a multi-year study. nih.govresearchgate.net

Furthermore, the distribution of this compound within the plant can be highly specific, suggesting targeted protection. In a wild lettuce relative, Lactuca dregeana, Cyanidin 3-(6''-acetylglucoside) was found in the stems but not the leaves, indicating a specialized protective function for the stem tissues under stress. frontiersin.org The accumulation of anthocyanins also contributes to osmotic adjustment within plant cells, helping to maintain turgor pressure under drought conditions. mdpi.com This upregulation of anthocyanin biosynthesis is a critical component of a plant's strategy to enhance its resilience and survival in environments prone to abiotic stress. mdpi.comnih.gov

Table 2: Summary of Research Findings on the Role of Cyanidin 3-(6''-acetylglucoside) in Abiotic Stress Response

Stressor Plant Species Studied Key Finding Reference(s)
Drought Lactuca sativa (Lettuce) Increased accumulation of the compound under water deficit conditions. nih.govfrontiersin.orgfrontiersin.org
Drought Lactuca sativa 'Romired' Compound was exclusively detected under drought stress in some experiments. nih.govresearchgate.net
Drought Lactuca homblei (Wild Lettuce) Minor anthocyanin identified under drought, suggesting a role in drought response. nih.gov
General Abiotic Stress Various Anthocyanins, including cyanidin derivatives, reduce oxidative damage. researchgate.netmdpi.com

Stability and Degradation Profiles of Cyanidin 3 6 Acetylglucoside

Factors Affecting Chemical Stability (e.g., temperature, light, pH)

The chemical stability of Cyanidin (B77932) 3-(6''-acetylglucoside) is significantly influenced by several external factors, primarily temperature, light, and the pH of the surrounding medium. nih.govipb.pt While much of the detailed research has been conducted on the closely related compound, cyanidin-3-O-glucoside (C3G), the principles of stability and degradation are largely applicable to its acetylated form. The presence of the acetyl group in Cyanidin 3-(6''-acetylglucoside) can, in some instances, confer increased stability compared to its non-acetylated counterpart.

Temperature: Elevated temperatures are a major cause of anthocyanin degradation. researchgate.net Heat can accelerate the breakdown of the molecular structure, often through the hydrolysis of the glycosidic bond that links the cyanidin aglycone to the acetylated glucose moiety. researchgate.net Studies on similar anthocyanins have shown that thermal degradation follows first-order kinetics, with the rate of degradation increasing as the temperature rises. nih.gov For instance, research on C3G demonstrated significant degradation at temperatures of 70°C and 90°C. nih.gov The presence of oxygen can further exacerbate thermal degradation. sci-hub.se Maceration processes for extracting related compounds are often performed in the dark and at reduced temperatures, such as 4°C, to minimize heat-induced degradation. jocpr.com

Light: Exposure to light, particularly UV and visible light, can induce photooxidation and photodegradation of anthocyanins. nih.gov This process can lead to the fading of their characteristic color. To mitigate this, extractions and storage of anthocyanin-containing solutions are frequently carried out in dark conditions. jocpr.com Research on C3G has shown that it can help protect other molecules from photodegradation, highlighting the photoreactive nature of the cyanidin structure. nih.gov

pH: The pH of the aqueous solution is one of the most critical factors determining the stability and color of Cyanidin 3-(6''-acetylglucoside). Anthocyanins exist in different structural forms depending on the pH. mdpi.com

Acidic Conditions (pH < 3): In strongly acidic environments, anthocyanins are in their most stable form, the red-colored flavylium (B80283) cation. nih.govnih.gov At a pH of 2.0 and a temperature of 25°C, the related C3G shows very high stability. researchgate.net

Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form a colorless carbinol or hemiketal pseudo base. nih.govmdpi.com This transformation leads to a loss of color.

Neutral to Alkaline Conditions (pH > 6-7): At neutral or higher pH values, further transformations occur, leading to the formation of a blue or purple quinoidal base. nih.gov However, this form is generally unstable and can quickly degrade into a yellow chalcone (B49325), which then breaks down further. nih.govmdpi.com C3G has been shown to be least stable at pH 7.0, with almost complete degradation observed at both 70°C and 90°C. nih.gov

FactorEffect on StabilitySupporting Observations
Temperature Higher temperatures accelerate degradation.Significant degradation of the related cyanidin-3-O-glucoside occurs at 70°C and 90°C. nih.gov The degradation rate constant increases with increasing temperature. nih.gov
Light Exposure to light, especially UV, causes photodegradation and color fading.Extraction and storage are recommended in dark conditions to prevent photo-oxidation. jocpr.com
pH Stability is highly pH-dependent; maximum stability is observed in acidic conditions (pH < 3).At pH 7.0, cyanidin-3-O-glucoside is almost completely lost at both 70°C and 90°C. nih.gov The flavylium cation is the most stable form at low pH. nih.govresearchgate.net

Identification of Degradation Products and Pathways

The degradation of Cyanidin 3-(6''-acetylglucoside) proceeds through several recognized pathways, which have been primarily elucidated through studies on cyanidin-3-O-glucoside. The initial and most common step in the degradation process is the cleavage of the glycosidic bond.

This hydrolysis reaction separates the cyanidin aglycone from the 6''-acetylglucose sugar moiety. Following this initial cleavage, the unstable cyanidin aglycone can undergo further degradation. A key pathway involves the opening of the central pyran ring to form a chalcone intermediate. This chalcone is typically colorless or yellowish and is itself unstable. nih.gov

The chalcone can then be further broken down, cleaving into smaller phenolic compounds. The most commonly identified degradation products from this pathway are:

Protocatechuic acid (PCA): This compound originates from the B-ring of the original cyanidin structure. nih.gov

Phloroglucinaldehyde (PGA): This product is derived from the A-ring of the cyanidin structure. nih.gov

The concentration of these degradation products, such as PCA, has been observed to increase as the parent anthocyanin degrades, particularly at higher pH values and temperatures. nih.gov

Under conditions of thermal degradation, a more complex array of products can be formed. Studies involving pyrolysis have shown that the thermal decomposition of C3G begins with the cleavage of the glycosidic bond, followed by the further breakdown of both the cyanidin and the glucose parts into smaller molecules, including furan (B31954) derivatives, pyran derivatives, and various aromatic compounds. sci-hub.se

Precursor CompoundDegradation PathwayKey Degradation Products
Cyanidin 3-(6''-acetylglucoside)1. Hydrolysis of the glycosidic bond.Cyanidin (aglycone) and 6''-acetylglucose
Cyanidin (aglycone)2. Opening of the pyran ring to form a chalcone.Chalcone intermediate
Chalcone intermediate3. Cleavage of the chalcone structure.Protocatechuic acid and Phloroglucinaldehyde nih.gov
Cyanidin-3-O-glucoside (under thermal stress)PyrolysisFuran derivatives, Pyran derivatives, Aromatic compounds sci-hub.se

Structure Activity Relationship Studies and Derivatization

Comparative Analysis of Biological Activities with Other Acylated and Non-Acylated Cyanidin (B77932) Glycosides

The presence and nature of acyl groups on the glycosyl moieties of cyanidin derivatives play a crucial role in their biological effects.

Antioxidant Activity:

Acylated anthocyanins generally exhibit higher antioxidant activity compared to their non-acylated counterparts. nih.gov For instance, the enzymatic acylation of cyanidin-3-O-glucoside (C3G) with methyl salicylate (B1505791) to produce cyanidin-3-(6-salicyloyl) glucoside resulted in significantly improved stability without compromising its initial antioxidant capacity. mdpi.com Another study demonstrated that acylated C3G derivatives showed enhanced scavenging of DPPH and hydroxyl radicals in aqueous systems. nih.gov However, the antioxidant properties can vary depending on the system. In lipid systems, cyanidin-3-O-glucoside n-octanoate acid acyl product (O-C3G) displayed superior antioxidant activity compared to its performance in aqueous solutions. nih.gov

Conversely, some studies indicate that acylation does not always enhance antioxidant activity. For example, the glycosylation at the 3-position of the C-ring in cyanidin can slightly decrease its antioxidant power due to steric hindrance, which affects the molecule's coplanarity. nih.gov

Anti-inflammatory Activity:

Both acylated and non-acylated cyanidin glycosides have demonstrated anti-inflammatory properties. Cyanidin-3-glucoside (C3G), the non-acylated parent compound of cyanidin 3-(6''-acetylglucoside), has been extensively studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-8 (IL-8) in human intestinal cells. plos.org C3G also downregulates the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.orgresearchgate.net These effects are often attributed to the inhibition of signaling pathways like NF-κB and STAT1. plos.orgmdpi.com

While direct comparative studies on the anti-inflammatory activity of cyanidin 3-(6''-acetylglucoside) versus its non-acylated form are limited, the general trend suggests that acylation can enhance bioavailability and stability, which may indirectly improve in vivo anti-inflammatory efficacy. nih.gov

Impact of Acyl Substituents on Bioactivity and Stability

The addition of an acyl group, such as the acetyl group in cyanidin 3-(6''-acetylglucoside), has profound effects on the molecule's physicochemical properties, which in turn influences its bioactivity and stability.

Enhanced Stability:

Acylation is a key strategy for improving the stability of anthocyanins. researchgate.netresearchgate.net The acyl group can protect the unstable flavylium (B80283) cation from nucleophilic attack by water, thus preventing the formation of colorless chalcone (B49325) and hemiketal forms. researchgate.netrsc.org This protective effect is due to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin's aromatic rings, shielding the chromophore. researchgate.net

Acylated anthocyanins demonstrate greater resistance to degradation from heat, light, and pH changes compared to non-acylated forms. nih.govresearchgate.netresearchgate.net For instance, diacylated anthocyanins from red cabbage are significantly more resistant to bleaching than their non-acylated counterparts. rsc.org The type of acyl group also matters; aromatic acyl groups generally confer greater stability than aliphatic ones. nih.gov However, even simple aliphatic acylation, as in cyanidin 3-(6''-acetylglucoside), contributes to increased stability.

Altered Bioavailability:

The structural changes induced by acylation can also affect the absorption, metabolism, and bioavailability of anthocyanins. nih.gov While acylation can enhance stability in the gastrointestinal tract, the larger molecular size might influence its transport across the intestinal barrier. nih.gov The altered polarity due to acylation can also impact how the molecule interacts with cell membranes and metabolic enzymes. researchgate.net

In silico Approaches for Predicting Biological Interactions and Drug-Likeness

Computational methods, or in silico approaches, are valuable tools for predicting the biological activities and drug-like properties of compounds like cyanidin 3-(6''-acetylglucoside), saving time and resources in drug discovery. researchgate.net

Molecular Docking and Binding Affinity:

Molecular docking studies have been used to predict the interaction of cyanidin 3-(6''-acetylglucoside) with various protein targets. These studies have shown its potential to bind to key enzymes and receptors involved in different diseases. For example, it has demonstrated stable binding to the ligand-binding pocket of the epidermal growth factor receptor (EGFR), suggesting potential as an anti-cancer agent. researchgate.netnih.gov In studies related to diabetes, cyanidin-3-(6-acetylglucoside) showed strong binding affinity to α-amylase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net It also exhibited the highest binding energy with the Estrogen receptor in a study on breast cancer treatment. nih.gov

Pharmacokinetic Predictions (ADMET):

In silico models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Studies have predicted that cyanidin 3-(6''-acetylglucoside) has a low molecular weight and a low lipophilicity, which are generally favorable properties for drug candidates. nih.gov However, predictions also suggest that it may not permeate the blood-brain barrier. nih.gov

Network Pharmacology:

Network pharmacology is another in silico approach that helps to understand the complex interactions between a compound and multiple biological targets. This method has been used to identify key protein targets for the anthocyanins found in Xinjiang wild cherry plum, including cyanidin 3-(6''-acetylglucoside), in the context of atherosclerosis. researchgate.net

Interactive Data Table: Comparison of Cyanidin Glycosides

Compound NameAcylation StatusKey Biological Activities/PropertiesSource
Cyanidin 3-(6''-acetylglucoside) Mono-acylatedPotential anti-cancer, anti-diabetic properties (in silico) researchgate.netnih.govnih.gov
Cyanidin 3-glucoside (C3G) Non-acylatedAntioxidant, anti-inflammatory, gastroprotective nih.govplos.orgresearchgate.netfrontiersin.org
Cyanidin 3-(6-salicyloyl) glucoside AcylatedImproved stability, maintained antioxidant capacity mdpi.com
Cyanidin 3-O-glucoside n-octanoate AcylatedEnhanced antioxidant activity in lipid systems nih.gov
Cyanidin 3,5-diglucoside Non-acylatedHigher storage stability than monoglucosides nih.gov

Future Research Directions and Unexplored Avenues

Elucidating Specific Biosynthetic Enzymes for Acylation

A significant gap in our understanding of cyanidin (B77932) 3-(6''-acetylglucoside) lies in the precise enzymatic machinery responsible for its creation within plants. While the general anthocyanin biosynthetic pathway is well-documented, the specific enzymes that catalyze the attachment of the acetyl group to the glucose moiety of cyanidin 3-glucoside remain to be definitively identified. frontiersin.org The acylation step is crucial as it can significantly impact the stability and color of the anthocyanin. mdpi.com

Future research will likely focus on the isolation and characterization of acyltransferases from plants known to produce acetylated anthocyanins. This will involve a combination of classical enzymology and modern molecular biology techniques. Identifying the genes encoding these enzymes will open doors for metabolic engineering, potentially enabling the enhanced production of this specific anthocyanin in various plant species or microbial systems.

Comprehensive Profiling of Biological Activities Directly Attributed to Cyanidin 3-(6''-acetylglucoside)

While anthocyanins as a class are lauded for their antioxidant and anti-inflammatory properties, the specific biological activities of cyanidin 3-(6''-acetylglucoside) are not yet fully elucidated. nih.gov Although some studies have included this compound in extracts and have shown promising results in silico, more research is needed to attribute specific effects directly to this molecule. researchgate.netnih.govresearchgate.net

A comprehensive profiling of its biological activities is a critical future direction. This will involve a battery of in vitro assays to assess its antioxidant capacity, anti-inflammatory effects, and potential anticancer properties. nih.govmdpi.com For instance, studies could investigate its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its impact on cancer cell proliferation, apoptosis, and migration. mdpi.comnih.gov

Advanced Mechanistic Studies in in vitro and Relevant in vivo Models

Beyond initial activity screening, there is a pressing need for advanced mechanistic studies to understand how cyanidin 3-(6''-acetylglucoside) exerts its biological effects at a molecular level. In silico methods, such as molecular docking, have provided initial insights into its potential interactions with protein targets. researchgate.netnih.govresearchgate.netresearchgate.net However, these computational predictions must be validated through rigorous in vitro and in vivo experiments. researchgate.net

Future research should employ techniques like enzyme kinetics, binding assays, and cell-based reporter assays to identify and characterize its direct molecular targets. nih.gov Subsequent studies in relevant animal models will be crucial to evaluate its bioavailability, metabolism, and efficacy in a physiological context. nih.gov These in vivo studies will provide a more realistic picture of its potential health benefits.

Application of Omics Technologies to Study its Role in Plant Systems

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to investigate the role of cyanidin 3-(6''-acetylglucoside) in plant systems. frontiersin.orgnih.gov Integrative omics approaches can provide a holistic view of how the synthesis and accumulation of this compound are regulated and what its physiological functions are within the plant.

Development of Novel Analytical Methodologies for Trace Analysis

To accurately study the occurrence, metabolism, and biological effects of cyanidin 3-(6''-acetylglucoside), sensitive and specific analytical methods are paramount. analis.com.mychromatographyonline.com While techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are currently used, there is always room for improvement, particularly for the analysis of trace amounts in complex biological matrices. jocpr.commedcraveonline.comresearchgate.net

Future research in this area could focus on developing novel extraction and clean-up procedures to improve sample purity and recovery. analis.com.my Furthermore, the development of highly sensitive detection methods, potentially involving advanced mass spectrometry techniques or novel biosensors, will be crucial for pharmacokinetic studies and for detecting minute quantities of this compound and its metabolites in biological fluids and tissues. chromatographyonline.com

Q & A

Basic: What analytical methods are recommended for quantifying Cyanidin 3-(6''-acetylglucoside) in plant matrices?

Answer:
Quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). For example, in anthocyanin-rich barley, HPLC-MS/MS is used to differentiate between structural variants like Cyanidin 3-(6"-malonylglucoside) and its acetylated forms based on retention times and fragmentation patterns . Spectrophotometric methods are less specific but may be calibrated using molar extinction coefficients for rapid screening. However, matrix complexity (e.g., co-eluting phenolics) necessitates validation via spike-and-recovery experiments to ensure accuracy .

Basic: How is Cyanidin 3-(6''-acetylglucoside) structurally distinguished from other cyanidin derivatives?

Answer:
Differentiation relies on tandem MS and exact mass analysis. For instance, Cyanidin 3-(6''-acetylglucoside) (exact mass: 535.1148) can be distinguished from malonylated derivatives (e.g., Cyanidin 3-(6"-malonylglucoside), exact mass: 551.1101) via characteristic fragment ions such as m/z 287 (aglycone) and neutral losses (e.g., acetylhexose: −204 Da) . Co-chromatography with authenticated standards is critical, as demonstrated in studies isolating anthocyanins from Silene dioica petals .

Advanced: What experimental designs are optimal for studying the stability of Cyanidin 3-(6''-acetylglucoside) under varying pH and temperature conditions?

Answer:
Stability assays should simulate physiologically relevant conditions (e.g., pH 2–7, 25–40°C). Kinetic studies track degradation via UV-Vis absorbance at λ~520 nm, with half-life (t1/2) calculations. For example, malonyl and acetyl groups enhance stability at neutral pH by reducing hydrolysis rates compared to non-acylated forms . Storage at −20°C in acidic methanol (0.1% HCl) is recommended to prevent degradation, as noted in reagent handling protocols .

Advanced: How does the acylation pattern of Cyanidin 3-(6''-acetylglucoside) influence its bioactivity in molecular interaction studies?

Answer:
Acylation modulates binding affinity to enzymes and receptors. Docking simulations reveal that the acetyl group enhances hydrophobic interactions with targets like Plasmepsin II (malaria protease), reducing free binding energy (−8.2 kcal/mol) compared to non-acylated derivatives . In vitro antioxidant assays (e.g., DPPH radical scavenging) further show that acylation improves redox potential by stabilizing the flavylium cation .

Advanced: What biosynthetic pathways are implicated in the production of Cyanidin 3-(6''-acetylglucoside) in plants?

Answer:
Biosynthesis involves glycosylation (UGT78D2 enzyme) followed by acylation via acetyl-CoA-dependent acyltransferases. In barley, anthocyanin accumulation peaks 35 days post-flowering, with transcriptomic data linking AaAT1 gene expression to acetylation . Metabolomic time-course studies are essential to correlate enzyme activity with metabolite levels, as seen in Silene dioica petal development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.